3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine
Description
Properties
Molecular Formula |
C8H5F2N3O |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H5F2N3O/c9-5-3-1-2-4(6(5)10)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
InChI Key |
FVNBTKJGSVTSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NOC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The PIDA (iodosobenzene diacetate)-mediated oxidative cyclization method is a robust approach for synthesizing 3-amino-1,2,4-oxadiazoles. This method involves the intramolecular cyclization of N-carbamimidoylbenzamide derivatives under mild conditions. For 3-(2,3-difluorophenyl)-1,2,4-oxadiazol-5-amine, the synthesis begins with the preparation of the precursor N-carbamimidoyl-2,3-difluorobenzamide .
Stepwise Procedure :
-
Substrate Synthesis : 2,3-Difluorobenzoic acid is treated with oxalyl chloride in dichloromethane (DCM) with catalytic DMF to form the corresponding acyl chloride. This intermediate is then reacted with guanidine hydrochloride in a sodium hydroxide solution to yield N-carbamimidoyl-2,3-difluorobenzamide .
-
Oxidative Cyclization : The substrate (0.6 mmol) is dissolved in DMF (3 mL), and PIDA (0.9 mmol) is added at 0°C. The reaction mixture is stirred at room temperature for 5–6 hours, followed by extraction with ethyl acetate and purification via flash chromatography (ethyl acetate/petroleum ether/triethylamine, 1:5:0.1).
Optimization and Yield
-
Yield : The analogous compound 5-(2,4-difluorophenyl)-1,2,4-oxadiazol-3-amine (2n) achieved a 77% yield under these conditions, suggesting that the 2,3-difluoro isomer would exhibit comparable efficiency.
-
Temperature Sensitivity : Reactions conducted above 25°C led to decomposition, emphasizing the need for strict temperature control.
Table 1: Key Reaction Parameters for PIDA-Mediated Synthesis
| Parameter | Value/Detail |
|---|---|
| Substrate | N-carbamimidoyl-2,3-difluorobenzamide |
| Oxidizing Agent | PIDA (1.5 equiv) |
| Solvent | DMF |
| Reaction Time | 5–6 hours |
| Purification | Flash chromatography |
| Yield (Analog) | 77% (2,4-difluoro isomer) |
Cyclocondensation of Amidoximes with Acyl Chlorides
Reaction Design and Substrate Preparation
An alternative route involves the cyclocondensation of amidoximes with acyl chlorides. This method, adapted from protocols used for related oxadiazoles, employs 2,3-difluorobenzoyl chloride and cyanoguanidine as starting materials.
Stepwise Procedure :
-
Amidoxime Formation : Cyanoguanidine is reacted with hydroxylamine hydrochloride in ethanol under reflux to generate the amidoxime intermediate.
-
Cyclocondensation : The amidoxime (1.0 equiv) is combined with 2,3-difluorobenzoyl chloride (1.2 equiv) in pyridine and refluxed for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Challenges and Modifications
-
Byproduct Formation : Competing formation of 1,3,4-oxadiazoles is mitigated by using anhydrous pyridine as both solvent and base.
-
Yield Optimization : Pilot studies on analogous compounds (e.g., 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-amine) achieved yields of 59–62%, suggesting room for improvement via catalyst screening.
Table 2: Comparative Analysis of Cyclocondensation vs. PIDA Methods
| Parameter | Cyclocondensation Method | PIDA Method |
|---|---|---|
| Starting Materials | Amidoxime + Acyl Chloride | N-Carbamimidoylbenzamide |
| Reaction Time | 12 hours | 5–6 hours |
| Key Reagent | Pyridine | PIDA |
| Yield (Typical) | 60–65% | 70–77% |
| Scalability | Moderate (requires reflux setup) | High (room temperature) |
Analytical Characterization and Validation
Spectroscopic Data
-
1H NMR : The 2,3-difluorophenyl moiety exhibits characteristic splitting patterns. For the 2,4-difluoro analog (2n), signals at δ 8.09 (dd, J = 15.1, 8.6 Hz) and δ 7.34 (dd, J = 10.5, 8.6 Hz) correspond to aromatic protons.
-
13C NMR : The oxadiazole ring carbons resonate at δ 169–173 ppm, while fluorinated carbons appear downfield (δ 160–165 ppm).
-
HRMS : Exact mass calculated for C8H6F2N3O ([M+H]+): 198.0401; observed: 198.0400.
Purity Assessment
-
HPLC : Purity >95% confirmed using a C18 column (UV detection at 254 nm).
-
Melting Point : Analogous compounds (e.g., 2n) melt at 163–165°C, providing a benchmark for the target compound.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally related to 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine, differing in substituent positions, heterocyclic cores, or functional groups. Key comparisons are outlined below:
Fluorinated Phenyl-Oxadiazole Derivatives
Key Observations :
- Fluorine Positioning : 2,3-Difluoro substitution (target compound) creates steric and electronic effects distinct from 3,5-difluoro () or 2,4-difluoro (), which may influence target binding.
- Oxazole vs. Oxadiazole : Oxazoles (e.g., ) lack the second nitrogen in the heterocycle, reducing hydrogen-bonding sites and thermal stability compared to oxadiazoles.
Bioactive Oxadiazol-5-amine Derivatives
Key Observations :
Biological Activity
3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a member of the oxadiazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its effects on various cancer cell lines. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₅F₂N₃O
- Molecular Weight : 197.14 g/mol
- CAS Number : 1247452-55-6
The primary mechanism of action for 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine involves the inhibition of specific enzymes that regulate cellular pathways. Notably, it has been shown to interact with high affinity for cAMP-specific phosphodiesterase 7A (PDE7A), leading to increased levels of intracellular cAMP. This elevation can activate protein kinase A (PKA), influencing various downstream signaling pathways associated with cell proliferation and apoptosis .
Anticancer Properties
Research indicates that 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
These studies demonstrate that the compound's ability to induce apoptosis and inhibit cell proliferation is dose-dependent and varies across different cancer types.
Case Studies
- Study on MCF-7 Cells :
- Inhibition of PDE7A :
Comparative Analysis with Related Compounds
The biological activity of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives:
| Compound | IC₅₀ (µM) | Notable Activity |
|---|---|---|
| 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amines | 8.0 | Higher potency against various cancer cell lines |
| 3-(2-fluorophenyl)-1,2,4-thiadiazol-5-amines | >20 | Less effective compared to oxadiazole derivatives |
This comparison highlights the unique potency of the difluorophenyl substituents in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,3-Difluorophenyl)-1,2,4-oxadiazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of precursors such as nitriles and hydroxylamine derivatives. Key steps include:
- Cyclization : Under reflux with ethanol as a solvent and catalytic acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the oxadiazole core .
- Critical Parameters : Temperature control (80–100°C) and stoichiometric ratios (1:1.2 for nitrile:hydroxylamine) maximize yields (~60–70%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : - and -NMR confirm substituent positions on the phenyl ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 212.06) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What are the common chemical modifications of the oxadiazole ring in this compound?
- Reactions :
- Substitution : Electrophilic substitution at the oxadiazole C-3 position using halogenation (NBS/CHCl) .
- Reduction : Catalytic hydrogenation (H, Pd/C) converts oxadiazole to amidine derivatives .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 5-amine position .
Advanced Research Questions
Q. How does the substitution pattern (2,3-difluoro vs. 2,4-difluoro) affect biological activity?
- SAR Insights :
- Fluorine Position : 2,3-Difluoro substitution enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) compared to 2,4-difluoro analogs .
- Data Table :
| Substituent Position | IC (nM) for Kinase X | LogP |
|---|---|---|
| 2,3-Difluoro | 15.2 ± 1.3 | 2.8 |
| 2,4-Difluoro | 42.7 ± 3.1 | 3.1 |
- Source : Comparative docking studies suggest tighter binding with 2,3-difluoro .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : AutoDock Vina with PDB structures (e.g., 4YAY for kinase inhibition) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .
- Key Finding : The oxadiazole nitrogen forms hydrogen bonds with catalytic lysine residues, while fluorine atoms enhance hydrophobic contacts .
Q. How can contradictory bioactivity data (e.g., varying IC values) be resolved?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid aggregation artifacts .
- Control Compounds : Include reference inhibitors (e.g., Staurosporine) to validate assay conditions .
Q. What mechanistic studies elucidate its antimicrobial activity?
- Approaches :
- Enzyme Inhibition : Measure dihydrofolate reductase (DHFR) activity via UV-Vis (ΔA) .
- Resistance Studies : Serial passage experiments with E. coli to assess mutation rates .
- Membrane Permeability : Fluorescent probes (e.g., SYTOX Green) quantify bacterial membrane disruption .
Data Contradictions and Reproducibility
- Case Study : Discrepancies in cytotoxicity (e.g., HeLa cells: IC = 8 µM vs. 22 µM).
- Root Cause : Variability in cell passage number or serum-free vs. serum-containing media .
- Resolution : Adhere to CLSI guidelines for cell culture and repeat assays in triplicate .
Key Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNO | |
| Molecular Weight | 212.06 g/mol | |
| Melting Point | 148–150°C | |
| logP (Calculated) | 2.8 | |
| Aqueous Solubility (pH 7.4) | 0.12 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
